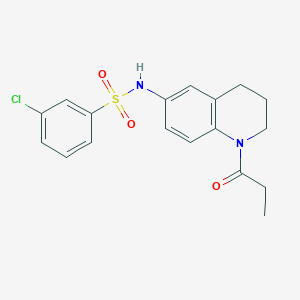![molecular formula C13H15N3O2S B2660864 2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 867137-61-9](/img/structure/B2660864.png)
2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The compound has shown significant activity in assays with nitric oxide free radical scavenging .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethylformamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .Molecular Structure Analysis
The molecular structure of this compound is derived from the thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains cyanoacetamide functional groups, which are considered one of the most important precursors for heterocyclic synthesis .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学研究应用
Cyanoacetylation of Amines
Specific Scientific Field
Chemistry, specifically Organic Synthesis
Methods of Application or Experimental Procedures
The synthesis of cyanoacetamides can be carried out in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Results or Outcomes
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. In addition, many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists .
Cellulase Enzyme Activity Assay
Specific Scientific Field
Biochemistry, specifically Enzymology
Summary of the Application
The 2-cyanoacetamide method can be used for the spectrophotometric assay of cellulase enzyme activity. This method is capable of detecting D-glucose in a linear fashion and can function in various buffers at pH ranging from 4.0 to 8.0 .
Methods of Application or Experimental Procedures
The 2-cyanoacetamide method can accurately detect D-glucose in a linear fashion in various buffer systems over a wide pH range. The modified 2-cyanoacetamide method can also accurately assay cellulase activity using carboxymethyl cellulose as a substrate .
Results or Outcomes
This method is as sensitive as the commonly used dinitrosalicylic acid (DNS) test at detecting fungal cellulase activity. It will be useful to others who desire to accurately and efficiently assay microbial cellulase activity without the use of phenol and other highly toxic and corrosive chemicals .
Synthesis of Spiro[indoline-3,4-pyridine] Derivatives
Methods of Application or Experimental Procedures
The synthesis involves the treatment of methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine .
Results or Outcomes
The reaction affords the spiro[indoline-3,4-pyridine] derivative . These derivatives are important in medicinal chemistry due to their wide range of biological activities.
Biofuel Production
Specific Scientific Field
Biochemistry, specifically Biofuel Production
Summary of the Application
Cellulose, the most abundant form of carbon on the planet, is the primary substrate for the production of biofuels. The 2-cyanoacetamide method can be used to assay microbial cellulase activity, which is crucial in the breakdown of cellulose microfibrils .
Methods of Application or Experimental Procedures
The 2-cyanoacetamide method is capable of detecting D-glucose in a linear fashion and can function in various buffers at pH ranging from 4.0 to 8.0. It is as sensitive as the commonly used dinitrosalicylic acid (DNS) test at detecting fungal cellulase activity using carboxymethyl cellulose as a substrate .
Results or Outcomes
This method will be useful to others who desire to accurately and efficiently assay microbial cellulase activity without the use of phenol and other highly toxic and corrosive chemicals . This is important in the field of biofuel production, where efficient breakdown of cellulose is crucial.
未来方向
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . The main objective is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
属性
IUPAC Name |
2-[(2-cyanoacetyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15-12(18)11-8-4-2-3-5-9(8)19-13(11)16-10(17)6-7-14/h2-6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXWEROQGVUISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
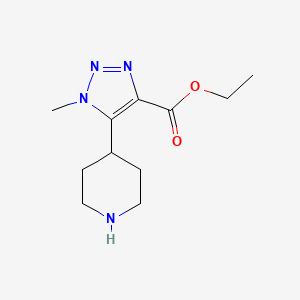
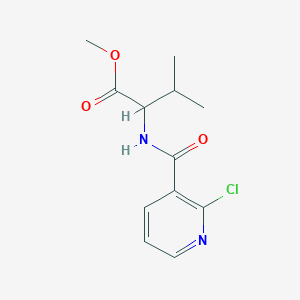

![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)
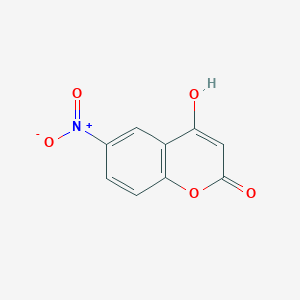
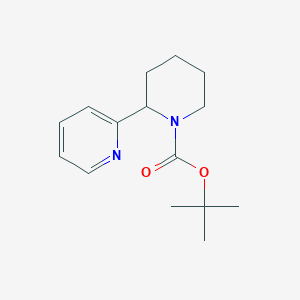

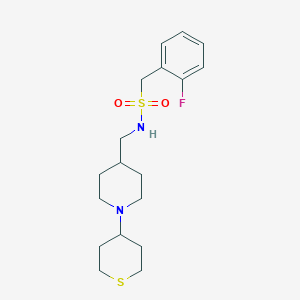
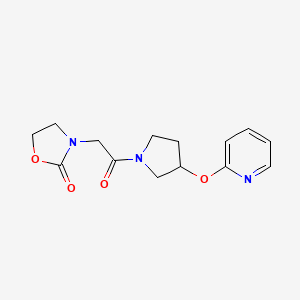
![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)
